G202-0362
Description
G202-0362 is an oxo-thiazepino-indole-carboxamide derivative identified as a broad-spectrum antiviral agent. It exhibits potent activity against multiple highly pathogenic RNA viruses, including Rift Valley fever virus (RVFV), Ebola virus (EBOV), Marburg virus (MARV), and Venezuelan equine encephalitis virus (VEEV). Its primary mechanism involves blocking viral budding from the trans-Golgi network, thereby inhibiting viral egress without disrupting host cell morphology or critical organelles like the Golgi apparatus .
Key pharmacological properties include:
Properties
CAS No. |
868883-12-9 |
|---|---|
Molecular Formula |
C29H29N3O5S |
Molecular Weight |
531.62 |
IUPAC Name |
4-(3,4-Dimethoxyphenyl)-3,4,5,10-tetrahydro-N-[(2-methoxyphenyl)methyl]-10-methyl-3-oxo-2H-1,4-thiazepino[7,6-b]indole-5-carboxamide |
InChI |
InChI=1S/C29H29N3O5S/c1-31-21-11-7-6-10-20(21)26-27(28(34)30-16-18-9-5-8-12-22(18)35-2)32(25(33)17-38-29(26)31)19-13-14-23(36-3)24(15-19)37-4/h5-15,27H,16-17H2,1-4H3,(H,30,34) |
InChI Key |
SFUPXSZIXBAPMQ-UHFFFAOYSA-N |
SMILES |
O=C(C(C1=C(SC2)N(C)C3=C1C=CC=C3)N(C4=CC=C(OC)C(OC)=C4)C2=O)NCC5=CC=CC=C5OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
G202-0362; G202 0362; G2020362; |
Origin of Product |
United States |
Comparison with Similar Compounds
Antiviral Efficacy Across Pathogens
The table below summarizes the antiviral activity of G202-0362 and related compounds against select viruses:
| Compound | RVFV (EC₅₀, µM) | EBOV (EC₅₀, µM) | MARV (EC₅₀, µM) | VEEV (EC₅₀, µM) | LASV (EC₅₀, µM) | CC₅₀ (µM) | SI (Selectivity Index) |
|---|---|---|---|---|---|---|---|
| This compound | 13.6 | 16.1 | 34.0 | 16.8 | >200 | >200 | >14.7 |
| C795-0925 | 15.2 | 22.4 | 45.0 | 10.2 | >100 | 56.7 | 3.7–6.2 |
| D011-2120 | 61.5 | 48.9 | 89.0 | 45.3 | >200 | 92.4 | 1.5–2.0 |
| IFN-α | 18.0 | N/A | N/A | N/A | 12.5 | >200 | >11.1 |
Notes:
- This compound demonstrates balanced efficacy against RVFV, EBOV, and VEEV, with superior safety (CC₅₀ >200 µM) compared to C795-0925 and D011-2120 .
- C795-0925 shows the strongest activity against VEEV (EC₅₀ = 10.2 µM) but higher cytotoxicity (CC₅₀ = 56.7 µM) .
- D011-2120 has the lowest SI (1.5–2.0) due to moderate cytotoxicity .
- IFN-α is most effective against Lassa virus (LASV) but lacks broad-spectrum utility .
Mechanisms of Action
Key Findings :
- This compound and D011-2120 both target viral egress but via distinct pathways. D011-2120’s microtubule disruption mimics nocodazole, while this compound specifically blocks budding without damaging cellular structures .
Cytotoxicity and Selectivity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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